Methyl 4-fluoro-3-methoxybenzoate

Catalog No.
S1905025
CAS No.
74385-37-8
M.F
C9H9FO3
M. Wt
184.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-fluoro-3-methoxybenzoate

CAS Number

74385-37-8

Product Name

Methyl 4-fluoro-3-methoxybenzoate

IUPAC Name

methyl 4-fluoro-3-methoxybenzoate

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

InChI

InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3

InChI Key

BKTVDAXZKFVQPF-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)OC)F

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)F

Methyl 4-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H9F O3. It features a benzene ring substituted with a fluorine atom, a methoxy group, and a methyl ester group. The compound exhibits a melting point range of approximately 90 to 94 °C and is soluble in various organic solvents, including methanol and dichloromethane . Its unique structural attributes contribute to its chemical reactivity and potential biological activity.

, including:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to yield 4-fluoro-3-methoxybenzoic acid and methanol.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

These reactions allow for the synthesis of more complex organic molecules, making it valuable in synthetic organic chemistry .

Methyl 4-fluoro-3-methoxybenzoate can be synthesized through several methods:

  • Direct Fluorination: Starting from 3-methoxybenzoic acid, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Esterification: Reacting 4-fluoro-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst leads to the formation of the methyl ester.
  • Nucleophilic Substitution: Utilizing a suitable nucleophile on a precursor compound can yield methyl 4-fluoro-3-methoxybenzoate .

Each method has its advantages and limitations regarding yield, reaction conditions, and safety.

Methyl 4-fluoro-3-methoxybenzoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds due to its ability to modify biological activity.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals that require specific structural features for efficacy.
  • Material Science: Its derivatives are explored for use in polymers and other materials due to their unique chemical properties .

Methyl 4-fluoro-3-methoxybenzoate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Methyl 3-fluoro-4-methoxybenzoateC9H9F O30.96
Ethyl 4-ethoxy-3-fluorobenzoateC10H11F O30.96
Ethyl 3-fluoro-4-methoxybenzoateC10H11F O30.96
Ethyl 3,5-difluoro-4-methoxybenzoateC10H10F2 O30.94
4-((2-Fluorophenoxy)methyl)benzoic acidC15H14F O30.94

These compounds exhibit unique properties due to variations in their functional groups and substituents, influencing their reactivity and biological activity. Methyl 4-fluoro-3-methoxybenzoate is distinguished by its specific combination of fluorine and methoxy substituents, which may enhance its solubility and reactivity compared to others in this category .

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-fluoro-3-methoxybenzoate

Dates

Modify: 2023-08-16

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